N-hexyl-2-(4-methylphenyl)acetamide
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Overview
Description
N-hexyl-2-(4-methylphenyl)acetamide is an organic compound with a unique chemical structure It is characterized by the presence of a hexyl chain attached to an acetamide group, which is further connected to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with hexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-methylphenylacetic acid and hexylamine.
Reaction Conditions: The reaction can be performed in the presence of a dehydrating agent such as thionyl chloride or using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Product Isolation: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-hexyl-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-hexyl-2-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hexyl chain and the aromatic ring contribute to the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with target molecules, enhancing the compound’s effectiveness.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetamido-2-methylphenyl)acetamide: Similar in structure but with different substituents on the aromatic ring.
N-(2-Hydroxy-4-methylphenyl)acetamide: Contains a hydroxyl group, which alters its chemical properties and reactivity.
N-(4-Methoxyphenyl)acetamide: Features a methoxy group, affecting its solubility and interaction with other molecules.
Uniqueness
N-hexyl-2-(4-methylphenyl)acetamide is unique due to the presence of the hexyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C15H23NO |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-hexyl-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-6-11-16-15(17)12-14-9-7-13(2)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,16,17) |
InChI Key |
BITCZDLKEKAZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CC1=CC=C(C=C1)C |
Origin of Product |
United States |
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